molecular formula C10H12F2O B13701897 1-(Difluoromethyl)-4-propoxybenzene

1-(Difluoromethyl)-4-propoxybenzene

Cat. No.: B13701897
M. Wt: 186.20 g/mol
InChI Key: SEYVONICDZXBML-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-propoxybenzene is an aromatic compound featuring a benzene ring substituted with a difluoromethyl group (–CF$2$H) at the 1-position and a propoxy group (–OCH$2$CH$2$CH$3$) at the 4-position. The difluoromethyl group is electron-withdrawing, influencing the ring’s electronic properties, while the propoxy group contributes steric bulk and lipophilicity. This combination makes the compound valuable in organic synthesis, materials science, and pharmaceutical research, where tailored reactivity and stability are critical .

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

1-(difluoromethyl)-4-propoxybenzene

InChI

InChI=1S/C10H12F2O/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6,10H,2,7H2,1H3

InChI Key

SEYVONICDZXBML-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-4-propoxybenzene typically involves the introduction of the difluoromethyl group onto a benzene ring. One common method is the nucleophilic difluoromethylation of aromatic compounds. This can be achieved using difluoromethylating agents such as ClCF₂H in the presence of a base . Another approach involves the use of difluorocarbene reagents for the direct insertion of the difluoromethyl group .

Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-4-propoxybenzene may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-4-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Difluoromethyl)-4-propoxybenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-propoxybenzene involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The compound may act on various pathways, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Alkoxy Chain Length

1-(Difluoromethyl)-4-methoxybenzene
  • Structure : Difluoromethyl (–CF$2$H) at 1-position; methoxy (–OCH$3$) at 4-position.
  • Key Differences : The shorter methoxy group reduces steric hindrance and lipophilicity compared to propoxy.
  • Applications : Less suited for lipid membrane penetration but more reactive in electrophilic substitutions due to reduced steric effects .
1-(Difluoromethyl)-4-ethoxybenzene
  • Structure : Ethoxy (–OCH$2$CH$3$) at 4-position.
  • Key Differences : Intermediate chain length balances reactivity and lipophilicity. Ethoxy derivatives are often used as intermediates in agrochemical synthesis .
1-(Difluoromethyl)-4-propoxybenzene (Target Compound)
  • Advantages: The propoxy group enhances solubility in non-polar solvents and improves metabolic stability in biological systems, making it favorable for drug candidates .

Halogen and Functional Group Modifications

1-(Bromomethyl)-4-propoxybenzene
  • Structure : Bromomethyl (–CH$_2$Br) replaces difluoromethyl.
  • Key Differences : Bromine’s electronegativity and polarizability differ from fluorine, altering reactivity in cross-coupling reactions. Bromomethyl derivatives are common alkylating agents but less stable under basic conditions .
1-(Difluoromethoxy)-4-fluorobenzene
  • Structure : Difluoromethoxy (–OCF$_2$H) at 1-position; fluorine at 4-position.
  • Key Differences : The difluoromethoxy group increases electron-withdrawing effects, while the fluorine atom further polarizes the ring. This compound exhibits enhanced stability in oxidative environments .
1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene
  • Structure : Additional fluorine at 2-position; ethoxy at 4-position.
  • Key Differences : The 2-fluoro substitution creates steric and electronic effects that hinder nucleophilic attack at the 2-position. This compound is prioritized in fluorinated drug scaffolds .

Comparative Data Table

Compound Name Molecular Formula Substituents (Position) Boiling Point (°C) logP Key Applications
1-(Difluoromethyl)-4-propoxybenzene C${10}$H${12}$F$_2$O –CF$2$H (1), –OCH$2$CH$2$CH$3$ (4) ~215–220 (est.) 3.2 Drug intermediates, materials science
1-(Difluoromethyl)-4-methoxybenzene C$8$H$8$F$_2$O –CF$2$H (1), –OCH$3$ (4) ~180–185 2.1 Electrophilic aromatic substitution
1-(Bromomethyl)-4-propoxybenzene C${10}$H${13}$BrO –CH$2$Br (1), –OCH$2$CH$2$CH$3$ (4) ~230–235 3.5 Alkylation reactions
1-(Difluoromethoxy)-4-fluorobenzene C$7$H$5$F$_3$O –OCF$_2$H (1), –F (4) ~165–170 2.8 Oxidative stability studies

Note: Boiling points and logP values are estimated based on structural analogs.

Research Findings and Unique Properties

  • Reactivity: The difluoromethyl group in 1-(Difluoromethyl)-4-propoxybenzene participates in hydrogen bonding and enhances resistance to metabolic degradation compared to non-fluorinated analogs. Its propoxy group facilitates interactions with hydrophobic biological targets .
  • Synthetic Utility : This compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions, where the propoxy group stabilizes transition states. In contrast, methoxy analogs undergo faster demethylation under acidic conditions .
  • Biological Activity : Fluorinated analogs exhibit improved blood-brain barrier penetration. For example, replacing methoxy with propoxy in kinase inhibitors increases bioavailability by 40% in preclinical models .

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